
Obtusifolin
Overview
Description
Obtusifolin is an anthraquinone compound extracted from the seeds of Senna obtusifolia (L.) H.S.Irwin & Barneby . It is known for its anti-inflammatory properties and has been studied for its potential therapeutic effects in various medical conditions, including osteoarthritis and acute kidney injury .
Preparation Methods
Obtusifolin can be extracted from the seeds of Senna obtusifolia using methanolic extraction methods . The seeds are typically dried and ground into a fine powder before being subjected to solvent extraction. The methanolic extract is then purified to isolate this compound. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities .
Chemical Reactions Analysis
Obtusifolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been shown to inhibit the activity of the CYP1A2 enzyme through hydrophobic interactions and hydrogen bonding . Common reagents used in these reactions include phenacetin and ethoxyresorufin, which are substrates for the CYP1A2 enzyme . The major products formed from these reactions include metabolites that result from the deethylation of phenacetin and ethoxyresorufin .
Scientific Research Applications
Obtusifolin has been extensively studied for its scientific research applications in various fields:
Chemistry: This compound is used as a selective inhibitor of the CYP1A2 enzyme, which is involved in the activation of procarcinogens. Its inhibitory effects on this enzyme make it a valuable tool for studying enzyme-substrate interactions and drug metabolism.
Biology: This compound has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway. .
Medicine: This compound has demonstrated potential in preventing breast cancer metastasis and ameliorating memory impairment.
Mechanism of Action
Obtusifolin exerts its effects through several molecular mechanisms. It inhibits the activity of the CYP1A2 enzyme by forming hydrophobic interactions and hydrogen bonds with the enzyme’s active site . Additionally, this compound regulates the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines and enzymes, thereby alleviating inflammation .
Comparison with Similar Compounds
Obtusifolin is structurally similar to other anthraquinones, such as emodin and chrysophanol . it exhibits unique properties that distinguish it from these compounds. For instance, this compound has a higher selectivity for the CYP1A2 enzyme compared to other anthraquinones . This selectivity makes it a valuable tool for studying enzyme inhibition and drug interactions. Other similar compounds include gluco-obtusifolin, which shares similar anti-inflammatory properties but differs in its glycosylation pattern .
Biological Activity
Obtusifolin is an anthraquinone compound primarily derived from the seeds of Cassia tora and the leaves of Senna obtusifolia. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and implications for future research.
This compound exhibits several mechanisms that contribute to its biological activities:
-
Inhibition of Inflammatory Pathways :
- This compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs) such as Mmp3 and Mmp13, as well as cyclooxygenase-2 (Cox2), which are crucial in osteoarthritis (OA) progression. In a study involving IL-1β-treated chondrocytes, this compound reduced the expression of these inflammatory markers in a dose-dependent manner, demonstrating its potential as an anti-OA agent .
- It also regulates the NF-κB signaling pathway, a critical mediator in inflammation. The phosphorylation of p65, a component of the NF-κB complex, was decreased upon treatment with this compound, indicating a reduction in inflammatory signaling .
- Protection Against Oxidative Stress :
- Anticancer Properties :
Biological Activities
This compound's biological activities can be summarized as follows:
Osteoarthritis Model
In a controlled study using surgically induced OA mouse models, this compound was administered orally. The results demonstrated a significant reduction in cartilage damage and inflammation markers compared to untreated controls. The OARSI grade (Osteoarthritis Research Society International grading system) showed improvements alongside reduced osteophyte formation and subchondral bone plate thickness .
Diabetes Mellitus
In another study focusing on diabetic conditions, this compound's ability to mitigate oxidative stress was evaluated. The findings suggested that it could serve as a therapeutic agent for managing complications associated with diabetes by protecting endothelial cells from high glucose-induced damage .
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for assessing Obtusifolin’s antioxidant activity in vitro?
this compound’s antioxidant properties can be evaluated using assays such as superoxide dismutase (SOD) and catalase (CAT) activity measurements, alongside quantification of reactive oxygen species (ROS) via flow cytometry. Lipid peroxidation levels (e.g., malondialdehyde, MDA) and mitochondrial ROS production are critical markers. Dose-dependent experiments (e.g., 5–10 mg/mL in HUVECs) should validate efficacy, ensuring controls for high-glucose or pro-inflammatory conditions .
Q. How can researchers determine the optimal concentration range of this compound for cell-based studies?
Conduct preliminary viability assays (e.g., MTT or CCK-8) across a concentration gradient (e.g., 1–50 µM) to identify non-toxic ranges. For example, in BV2 microglial cells, non-cytotoxic concentrations (e.g., 10–20 µM) effectively inhibit LPS-induced inflammation without compromising cell integrity . Always include positive controls (e.g., celecoxib) and validate results with dose-response curves .
Q. What pharmacokinetic parameters of this compound should be prioritized in preclinical studies?
Key parameters include elimination half-life (3.1 ± 0.7 h in rats), AUC0–t (491.8 ± 256.7 ng×h/mL), and bioavailability. These metrics inform dosing regimens for in vivo models. Use LC-MS/MS for plasma concentration analysis and compare outcomes across species to assess translational relevance .
Advanced Research Questions
Q. How does this compound modulate mitochondrial apoptosis pathways in hyperglycemic endothelial cells?
this compound inhibits mitochondrial apoptosis by blocking Omi/HtrA2 release into the cytosol, thereby suppressing caspase-3/-9 activation. Validate via Western blotting for XIAP upregulation and PARP cleavage. Mitochondrial membrane potential (MMP) assays and respiratory chain complex I/III activity measurements (e.g., JC-1 staining) further confirm protection against ROS-driven dysfunction .
Q. What experimental strategies resolve contradictions in this compound’s anti-inflammatory efficacy across different disease models?
Discrepancies may arise from cell-type-specific signaling (e.g., NF-κB in chondrocytes vs. MAPK in microglia). Use pathway-specific inhibitors (e.g., SB203580 for p38) and gene silencing (siRNA for NLRP3) to isolate mechanisms. Cross-validate findings in primary cells (e.g., HUVECs) and animal models (e.g., DMM-induced osteoarthritis in mice) .
Q. How can researchers elucidate this compound’s dual role in tyrosinase inhibition and neuroprotection?
Employ competitive enzyme kinetics (IC50 = 7.0 µM for tyrosinase) alongside neuroinflammatory assays (e.g., IL-1β, COX-2 suppression in BV2 cells). Structural-activity relationship (SAR) studies comparing this compound derivatives (e.g., 7-Methoxy this compound) can identify critical functional groups for target specificity .
Q. What statistical approaches are essential for interpreting dose-dependent effects of this compound in multi-omics datasets?
Use multivariate analysis (e.g., PCA or hierarchical clustering) to integrate transcriptomic and proteomic data. For dose-response trends, apply nonlinear regression models (e.g., sigmoidal curves) and ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Report effect sizes and confidence intervals to address variability in biological replicates .
Q. Methodological Guidance
Q. How to design a robust in vitro-in vivo correlation (IVIVC) study for this compound?
- In vitro: Simulate physiological conditions (e.g., hyperglycemia in HUVECs, LPS-induced inflammation in microglia).
- In vivo: Use diabetic or osteoarthritis rodent models with pharmacokinetic sampling.
- Analysis: Correlate in vitro IC50 values with in vivo ED50 using linear regression. Include histopathology (e.g., cartilage degradation scoring) and biomarker validation (e.g., serum SOD/MDA) .
Q. What controls are critical when studying this compound’s interaction with IAP proteins (e.g., XIAP)?
- Positive controls: Staurosporine for apoptosis induction.
- Negative controls: XIAP-knockout cells or siRNA-mediated knockdown.
- Technical controls: GAPDH normalization in Western blots and caspase activity assays (fluorogenic substrates). Include co-treatment with Omi/HtrA2 inhibitors to confirm pathway specificity .
Q. How to address batch-to-batch variability in this compound isolated from natural sources?
Standardize extraction protocols (e.g., HPLC-DAD for purity ≥95%) and characterize each batch via NMR and HR-MS. Cross-reference with synthetic this compound to rule out plant-matrix effects. Document phytochemical profiles (e.g., anthraquinone content) in supplementary materials .
Q. Data Interpretation and Reporting
Q. How should researchers report conflicting data on this compound’s pro-survival vs. pro-apoptotic effects?
Contextualize findings by model system (e.g., cancer vs. normal cells) and stress conditions (e.g., oxidative vs. inflammatory). Use RNA-seq to identify differentially expressed genes (e.g., Bcl-2 family) and phosphoproteomics to map signaling crosstalk. Transparently discuss concentration-dependent biphasic effects in limitations .
Q. What metadata standards ensure reproducibility in this compound research?
Adhere to FAIR principles:
Properties
IUPAC Name |
2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-6-9-12(16(21-2)13(7)18)15(20)11-8(14(9)19)4-3-5-10(11)17/h3-6,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRXUBDGDSRBGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197254 | |
Record name | Obtusifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477-85-0 | |
Record name | Obtusifolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Obtusifolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Obtusifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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